2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid
Description
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid is a cyclopropane derivative featuring a 2-methoxyphenyl substituent and an acetic acid moiety. The cyclopropane ring introduces structural rigidity, while the methoxyphenyl group contributes aromaticity and lipophilicity. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for drug development. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol .
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-3-2-4-9(10)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSKUSLRJKBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 2-methoxyphenylcyclopropane with acetic acid under acidic conditions to yield the desired product. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the formation of the cyclopropyl ring and subsequent attachment of the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Analgesic Properties
Research indicates that 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid exhibits significant analgesic properties. The compound modulates pain signaling pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have shown that related compounds can effectively reduce pain in various animal models, suggesting that this compound may offer similar benefits.
Anti-inflammatory Effects
The compound's anti-inflammatory activity is another area of interest. It has been observed to reduce edema and inflammation in animal models, indicating its potential use in treating conditions characterized by chronic inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenase and phospholipase A2 .
Study on Analgesic Effects
In a controlled study, researchers administered this compound to rodents experiencing induced pain through formalin injection. The results demonstrated a significant reduction in pain behavior compared to the control group, supporting its role as an analgesic agent.
Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a paw edema model. The administration of the compound resulted in a marked decrease in swelling compared to untreated animals, suggesting its efficacy in managing inflammatory responses .
Pharmacological Activity Overview
| Property | Description |
|---|---|
| Analgesic Activity | Significant reduction in pain response |
| Anti-inflammatory Activity | Reduction of edema in animal models |
| Mechanism | Inhibition of COX and lipoxygenase enzymes |
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid and analogous cyclopropane derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Comparative Data of Cyclopropane Acetic Acid Derivatives
Structural and Functional Differences
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
- Substituent : Mercaptomethyl (-CH₂SH) introduces a reactive thiol group.
- Key Properties : High susceptibility to oxidation, necessitating stabilization in synthetic processes.
- Applications : Critical intermediate in Montelukast synthesis .
2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid
- Substituent : Trifluoromethyl (-CF₃) enhances electronegativity and metabolic stability.
- Key Properties : Increased resistance to enzymatic degradation due to fluorine's inductive effect.
- Applications : Used in drug design to improve pharmacokinetic profiles .
2-[1-(Pyrrolidin-1-yl)cyclopropyl]acetic Acid·HCl
- Substituent : Pyrrolidinyl group introduces basicity.
- Key Properties : Enhanced water solubility due to protonation at physiological pH.
- Applications : Explored in central nervous system (CNS) drug candidates .
Montelukast
Physicochemical and Pharmacological Insights
Lipophilicity :
Acidity :
Stability :
Biological Activity
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS No. 1225528-06-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl moiety attached to an acetic acid group, with a methoxyphenyl substituent. This unique structure contributes to its biological activity and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Analgesic Properties : It has shown potential in alleviating pain through modulation of pain signaling pathways.
- Cytotoxic Effects : Preliminary studies indicate cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .
1. Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases such as arthritis.
2. Cytotoxicity Against Cancer Cell Lines
The compound has been evaluated for its cytotoxic effects on various human cancer cell lines. A study assessed its impact on the RKO cell line, revealing a notable inhibition rate, which highlights its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| RKO | 100 | 70.23 |
| MCF-7 | 80 | 65.00 |
| HeLa | 90 | 60.00 |
3. Antimicrobial Activity
Emerging data suggest that this compound may also possess antimicrobial properties, particularly against certain bacterial strains. Further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Case Study 1: Anti-inflammatory Properties
In a controlled study, the efficacy of this compound was tested in rat models of adjuvant arthritis. Results indicated a significant reduction in swelling and pain compared to control groups, supporting its role as a potential therapeutic agent for inflammatory conditions .
Case Study 2: Cytotoxicity Evaluation
A series of experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines, including RKO, A-549, and MCF-7. The results showed that at concentrations around 100 µM, the compound effectively inhibited cell viability by over 60%, indicating promising anticancer activity .
Q & A
Q. What are the established synthetic routes for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation of 2-methoxyphenyl precursors followed by functionalization. A common approach is the use of methyl 2-chloro-2-cyclopropylideneacetate as a key intermediate, where nucleophilic substitution or ester hydrolysis introduces the acetic acid moiety . For example, cyclopropane ring formation via [2+1] cycloaddition with dichlorocarbene has been reported, with yields optimized under anhydrous conditions (e.g., using phase-transfer catalysts like tetrabutylammonium bromide) . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact stereoselectivity and purity. Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR : - and -NMR can confirm cyclopropane ring protons (δ ~1.2–2.5 ppm, split due to ring strain) and the acetic acid moiety (δ ~2.8–3.2 ppm for CH, δ ~12.0 ppm for COOH) .
- X-ray crystallography : Resolves spatial arrangement, as seen in analogous compounds like 2-(4-hydroxyphenyl)acetic acid co-crystallized with 4,4'-bipyridine, where intermolecular hydrogen bonds stabilize the lattice .
- HRMS : High-resolution mass spectrometry confirms molecular formula (CHO) with <2 ppm error .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
Early-stage screening should focus on receptor binding and enzyme inhibition assays:
- Conformational studies : Circular dichroism (CD) or NMR titration to assess interaction with peptide receptors, leveraging the cyclopropane group’s rigidity to mimic constrained amino acids .
- Enzyme inhibition : Assays for cyclooxygenase (COX) or lipoxygenase (LOX) activity, using UV-Vis spectroscopy to monitor substrate conversion (e.g., arachidonic acid oxidation) .
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with EC values compared to structurally related compounds like 2-(diethylamino)-2-phenylacetic acid .
Advanced Research Questions
Q. How does the cyclopropane ring in this compound influence its pharmacokinetic properties compared to non-constrained analogs?
The cyclopropane group enhances metabolic stability by reducing oxidative degradation. For example:
- Half-life extension : In rat liver microsome assays, cyclopropane-containing analogs showed 2–3× longer half-lives than linear-chain counterparts due to resistance to cytochrome P450-mediated oxidation .
- Membrane permeability : LogP calculations (e.g., using MarvinSketch) reveal increased hydrophobicity (LogP ~2.8 vs. ~1.5 for non-cyclopropyl analogs), improving blood-brain barrier penetration in murine models .
- SAR studies : Modifying the methoxy group’s position (e.g., 3- or 4-methoxy substitution) alters receptor binding; 2-methoxy derivatives show higher affinity for serotonin receptors (5-HT) in radioligand displacement assays .
Q. What strategies resolve contradictory data in biological activity studies of this compound?
Contradictions often arise from assay variability or off-target effects. Methodological adjustments include:
- Dose-response normalization : Use internal standards (e.g., fluoxetine for neuroactivity assays) to control for batch-to-batch variability .
- Orthogonal assays : Pair receptor binding (e.g., SPR) with functional assays (e.g., cAMP modulation) to confirm target engagement .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects, as seen in studies of 2-(4-hydroxy-3-methoxyphenyl)acetic acid derivatives .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2). The methoxyphenyl group’s orientation in the hydrophobic pocket correlates with IC values .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments; cyclopropane rings reduce backbone flexibility, enhancing target residence time .
- QSAR models : Train models on datasets of substituted phenylacetic acids to predict bioactivity cliffs. For instance, electron-withdrawing groups (e.g., -Cl) at the 4-position improve anti-inflammatory activity (R = 0.82 in COX-2 inhibition models) .
Methodological Notes
- Stereochemical purity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers, critical for studies requiring >98% ee .
- Stability testing : Store the compound at –20°C under argon to prevent decarboxylation; monitor degradation via TLC (R ~0.3 in ethyl acetate/hexane 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
